molecular formula C8H6BrNS B1507100 3-Bromo-2-methylthieno[2,3-c]pyridine

3-Bromo-2-methylthieno[2,3-c]pyridine

Cat. No.: B1507100
M. Wt: 228.11 g/mol
InChI Key: LRGHFOKMFNWYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methylthieno[2,3-c]pyridine is a brominated heteroaromatic compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . This fused bicyclic system, incorporating both thiophene and pyridine rings, serves as a versatile and valuable synthetic intermediate in medicinal chemistry and materials science research. The presence of the bromine atom at the 3-position and the methyl group at the 2-position provides distinct reactive sites for further functionalization via modern cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures. Researchers utilize this scaffold, a part of the thienopyridine family, in the exploration of novel pharmacologically active molecules . Its specific molecular structure, defined by the SMILES notation CC1=C(C2=C(S1)N=CC=C2)Br, underpins its electronic properties and potential interactions in biological systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

3-bromo-2-methylthieno[2,3-c]pyridine

InChI

InChI=1S/C8H6BrNS/c1-5-8(9)6-2-3-10-4-7(6)11-5/h2-4H,1H3

InChI Key

LRGHFOKMFNWYEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=NC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

3-Bromo-2-methylthieno[2,3-b]pyridine

  • Structure: Bromine at the 3-position and methyl at the 2-position, but fused as thieno[2,3-b]pyridine (vs. [2,3-c] in the target compound).
  • Molecular Formula : C₈H₆BrNS (identical to the [2,3-c] isomer) .
  • Key Differences : The [2,3-b] fusion places the sulfur atom adjacent to the pyridine nitrogen, altering electronic properties and reactivity. For example, lithiation and electrophilic substitution reactions occur preferentially at distinct positions compared to the [2,3-c] isomer .
  • Applications : Used as a synthon for polyheterocyclic systems, particularly in medicinal chemistry .

5-Bromo-2-(trimethylsilyl)thieno[2,3-b]pyridine

  • Structure : Bromine at the 5-position and a trimethylsilyl (TMS) group at the 2-position.
  • Molecular Formula : C₁₀H₁₂BrNSSi .
  • Key Differences : The TMS group enhances steric bulk and modifies electronic properties, making it useful in cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine positioning affects regioselectivity in further functionalization .
  • Synthesis: Achieved via bromination of precursor thienopyridines with NBS, yielding 79% efficiency under optimized conditions .

2-[(Pyridin-3′-yl)acrylamido]-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

  • Structure: A 4,5,6,7-tetrahydro derivative with cyano and acrylamido substituents.
  • Key Differences: Saturation of the pyridine ring reduces aromaticity, while the cyano group at the 3-position is critical for antiproliferative activity (IC₅₀ = 0.2–5 µM in cancer cells) .
  • Applications : Demonstrates microtubule polymerization inhibition and cytotoxicity against EGFR-overexpressing cancer lines (e.g., A431 cells) .

Comparative Data Table

Compound Molecular Formula Substituents Key Reactivity/Applications Biological Activity (if applicable)
This compound C₈H₆BrNS 3-Br, 2-CH₃ Lithiation, Suzuki coupling Understudied (potential scaffold for drug design)
3-Bromo-2-methylthieno[2,3-b]pyridine C₈H₆BrNS 3-Br, 2-CH₃ Electrophilic substitution, cyclization Antiproliferative agents
5-Bromo-2-TMS-thieno[2,3-b]pyridine C₁₀H₁₂BrNSSi 5-Br, 2-Si(CH₃)₃ Cross-coupling reactions N/A (primarily synthetic intermediate)
3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine C₉H₉N₃S 3-CN, saturated pyridine ring Microtubule inhibition IC₅₀ = 0.2–5 µM (RKOp27 cells)

Preparation Methods

Synthesis of 2-Methyl-3-bromopyridine as a Model Compound

A well-established synthetic route for 2-methyl-3-bromopyridine, which shares structural similarity with the target compound, involves three main steps:

Step Reaction Description Key Reagents Conditions Yield (%)
1 Condensation and decarboxylation to form 2-methyl-3-nitropyridine Diethyl malonate, sodium or potassium metal, 2-chloro-3-nitropyridine, toluene, acid Salt formation at 90-120°C, acid reflux for decarboxylation ~95%
2 Catalytic hydrogenation of 2-methyl-3-nitropyridine to 2-methyl-3-aminopyridine Pd/C catalyst, methanol, hydrogen gas 20-40°C, 0.5 MPa H2 pressure, autoclave High (not specified)
3 Diazotization and bromination of 2-methyl-3-aminopyridine to 2-methyl-3-bromopyridine HBr, bromine, sodium nitrite, sodium hydroxide Cooling to -10 to 0°C, dropwise addition, pH adjustment ~95%

This method is noted for mild reaction conditions, ease of operation, simple post-processing, and suitability for industrial scale-up.

Adaptation to 3-Bromo-2-methylthieno[2,3-c]pyridine

To prepare this compound, the synthetic strategy can be adapted by:

  • Starting from a thieno[2,3-c]pyridine core precursor substituted with a methyl group at the 2-position.
  • Employing selective bromination at the 3-position using controlled bromination conditions similar to those in the 2-methyl-3-bromopyridine synthesis.
  • Using diazotization-bromination sequences if the amino precursor is accessible.

The challenge lies in the selective bromination of the thienopyridine ring, which may require optimization of reaction conditions such as temperature, solvent, and brominating agent concentration to avoid polybromination or side reactions.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature for condensation 90-120°C Ensures efficient salt formation and condensation
Hydrogenation 20-40°C, 0.5 MPa H2 Pd/C catalyst in methanol solvent
Bromination -10 to 0°C Slow, dropwise addition of bromine to avoid over-bromination
Diazotization Below 0°C Sodium nitrite added carefully to maintain diazonium salt stability
pH Adjustment Alkaline after diazotization Facilitates extraction and isolation

Research Findings and Industrial Relevance

  • The three-step method for 2-methyl-3-bromopyridine shows high molar yields (~95%) and excellent catalytic efficiency using Pd/C for hydrogenation.
  • The use of diethyl malonate with alkali metal (sodium or potassium) generates a reactive salt intermediate that condenses with 2-chloro-3-nitropyridine, facilitating high selectivity and yield.
  • Bromination under controlled low temperatures minimizes by-products and enables selective substitution at the 3-position.
  • This approach avoids the use of Lewis acids such as aluminum chloride, which are associated with low selectivity and difficult product separation in traditional bromination methods.
  • The method is scalable and cost-effective due to cheap raw materials and straightforward purification steps, making it suitable for industrial production.

Summary Table of Preparation Steps for 2-Methyl-3-bromopyridine (Model Compound)

Step Reagents/Conditions Purpose Yield (%) Notes
1 Diethyl malonate + Na/K, 2-chloro-3-nitropyridine (toluene), acid reflux Formation of 2-methyl-3-nitropyridine 95 Decarboxylation step critical
2 Pd/C catalyst, methanol, H2 (0.5 MPa), 20-40°C Reduction to 2-methyl-3-aminopyridine High Autoclave hydrogenation
3 HBr, bromine, sodium nitrite, NaOH, cooling (-10 to 0°C) Diazotization and bromination to 2-methyl-3-bromopyridine 95 pH adjustment for extraction

Q & A

What are the optimal synthetic routes for 3-Bromo-2-methylthieno[2,3-c]pyridine, considering regioselectivity and yield?

Answer:
The synthesis of thieno[2,3-c]pyridine derivatives often involves regioselective bromination and functionalization. For example, improved processes for analogous compounds highlight the use of morpholinyl and piperazinyl groups to stabilize intermediates during cyclization . Direct bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while the methyl group at the 2-position may require directed ortho-metalation strategies. Purification via column chromatography or recrystallization ensures high yields (>95% in some cases) . Key challenges include avoiding over-bromination and optimizing solvent systems (e.g., THF or DMF) to enhance regioselectivity .

How does the position of bromine and methyl substituents influence the biological activity of thieno[2,3-c]pyridine derivatives?

Answer:
Substituent positioning significantly impacts bioactivity. For instance, bromine at the 3-position increases electrophilicity, enhancing interactions with biological targets like proton pumps or enzymes. A methyl group at the 2-position can improve lipophilicity, affecting membrane permeability. Comparative studies of pyrrolo[2,3-c]pyridine analogs show that 3-bromo derivatives exhibit stronger proton pump inhibition (IC₅₀: 0.1–1 µM) compared to 4- or 5-bromo isomers . Advanced structure-activity relationship (SAR) studies should incorporate molecular docking to validate binding modes and in vitro assays (e.g., enzyme inhibition or cell viability tests) to quantify effects .

What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer:
Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry:

  • ¹H NMR identifies methyl group integration (δ ~2.5 ppm) and aromatic proton splitting patterns.
  • ¹³C NMR distinguishes bromine-induced deshielding (C-3: δ ~120–130 ppm) .
    Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while X-ray crystallography resolves absolute configuration in crystalline derivatives. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, especially for detecting trace regioisomers .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) calculations evaluate electron density at reactive sites. The bromine atom at C-3 acts as a strong electrophile, making it susceptible to Suzuki-Miyaura coupling with aryl boronic acids. Computational studies (e.g., using Gaussian or ORCA) can predict activation energies for Pd-catalyzed reactions and optimize ligand selection (e.g., SPhos or XPhos) . Molecular descriptor analysis (e.g., Hammett σ values) further correlates substituent effects with reaction rates .

What experimental designs are recommended to assess the proton pump inhibition potential of thieno[2,3-c]pyridine derivatives?

Answer:
In vitro proton pump inhibition assays using gastric H⁺/K⁺-ATPase membranes are standard. Compounds are incubated with ATPase-rich vesicles, and proton transport is measured via acridine orange fluorescence quenching . Dose-response curves (0.1–100 µM) determine IC₅₀ values, while reversibility tests (washout experiments) confirm mechanism. Comparative studies with omeprazole or lansoprazole controls validate potency .

What strategies mitigate side reactions during functionalization of this compound?

Answer:
Side reactions like dehalogenation or ring-opening are minimized by:

  • Using anhydrous conditions and inert atmospheres (N₂/Ar) for metal-catalyzed reactions.
  • Avoiding strong bases (e.g., LDA) that may deprotonate the methyl group.
  • Employing mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) for nitro group reductions .

How do solvent polarity and temperature affect the regioselectivity of thieno[2,3-c]pyridine derivatization?

Answer:
Polar aprotic solvents (e.g., DMF) favor SNAr reactions at the bromine site, while non-polar solvents (e.g., toluene) promote radical pathways. Lower temperatures (−78°C to 0°C) enhance selectivity in lithiation reactions, as shown in analogous pyridine systems .

What in silico tools are available to predict the pharmacokinetic properties of this compound derivatives?

Answer:
Tools like SwissADME or pkCSM predict logP (lipophilicity), bioavailability, and CYP450 metabolism. For instance, the methyl group increases logP by ~0.5 units, suggesting improved blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) model protein-ligand stability over time .

How can substituent electronic effects be quantified to guide the design of bioactive thieno[2,3-c]pyridine analogs?

Answer:
Hammett constants (σ) and Frontier Molecular Orbital (FMO) analysis quantify electron-withdrawing/donating effects. Bromine (σ = +0.23) enhances electrophilicity, while methyl groups (σ = −0.17) stabilize adjacent positions. FMO gaps (ΔE = LUMO–HOMO) correlate with reactivity in nucleophilic attacks .

What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential bromine toxicity.
  • Store under nitrogen to prevent degradation.
  • Dispose of waste via licensed hazardous chemical handlers, as per EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.